Cyclohexyl methanesulfonate

概要

説明

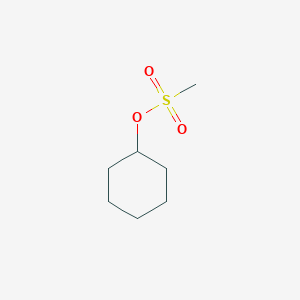

Cyclohexyl methanesulfonate is a chemical compound with the molecular formula C7H14O3S and a molecular weight of 178.25 . It is used in various chemical reactions due to its effectiveness as a protecting and good leaving group in nucleophilic substitution reactions .

Synthesis Analysis

The synthesis of Cyclohexyl methanesulfonate involves the introduction of a methanesulfonate group into the compounds. This group is known for its effectiveness as a protecting and good leaving group in nucleophilic substitution reactions . The methanesulfonate compounds were formed through alkylation with methanesulfonyl chloride .

Chemical Reactions Analysis

Methanesulfonate compounds, including Cyclohexyl methanesulfonate, are known to be good leaving groups in nucleophilic substitution reactions due to efficient delocalization of negative charge between the three oxygen atoms . They are recognized as protecting groups for alcohols in organic synthesis .

科学的研究の応用

Synthesis and Characterization of Diastereoisomeric Compounds

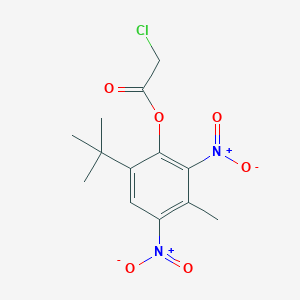

Cyclohexyl methanesulfonate has been used in the synthesis and characterization of two diastereoisomeric methanesulfonate compounds, 2-(tert-butyl) cyclohexyl methanesulfonate . The methanesulfonate group was introduced into the compounds due to its effectiveness as a protecting and good leaving group in nucleophilic substitution reactions .

Intermediate in Fluorinated Compounds

These intermediate compounds were prepared in an attempt to introduce fluorine at position two of the two target diastereoisomeric fluorinated compounds . These are important for studying the properties of hydrogen bond in fluorinated compounds .

Useful Substrates in Nucleophilic Substitution Reactions

The compounds are reported as useful substrates in nucleophilic substitution reactions due to their effectiveness as leaving groups .

Protecting Groups for Alcohols in Organic Synthesis

Methanesulfonate compounds are recognized as protecting groups for alcohols in organic synthesis . Their properties as good leaving groups identify them as better options for nucleophilic substitution reactions such as fluorination .

Improvement of Bioavailability and Potency of Drugs

The presence of fluorine atoms in the molecule have a tendency of improving the bioavailability and thus, increasing potency of drugs .

Development of Agrochemicals and Pharmaceuticals

The importance of fluorine in life sciences is linked with the development of agrochemicals and pharmaceuticals . Reports show that about 30-40% of agrochemicals and 20% of pharmaceutical compounds contain at least one fluorine atom .

Safety and Hazards

将来の方向性

Sulfur-containing compounds like Cyclohexyl methanesulfonate have gained significant attention due to their unique features in building stable electrode–electrolyte interphases and protect battery cells from overcharging . Future work on the development of sulfur-containing compounds as functional electrolyte additives is also provided .

作用機序

Target of Action

Cyclohexyl methanesulfonate is a type of alkylating agent . Alkylating agents are known to interact with DNA, primarily targeting guanine and adenine bases . They are widely used in cancer chemotherapy and have been instrumental in increasing our understanding of cancer treatment .

Mode of Action

Cyclohexyl methanesulfonate, like other methanesulfonate esters, acts as a biological alkylating agent . Its alkyl-oxygen bonds undergo fission and react within the intracellular environment . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .

Biochemical Pathways

The primary biochemical pathway affected by cyclohexyl methanesulfonate is DNA alkylation . Alkylation leads to alterations in DNA structure and triggers investigations of the repair of chemically induced damage to DNA . The compound’s effectiveness as a leaving group in nucleophilic substitution reactions has been noted, which implies its involvement in various biochemical reactions .

Result of Action

The primary result of the action of cyclohexyl methanesulfonate is the alteration of DNA structure . This can lead to various cellular effects, including cell death, which is why alkylating agents like cyclohexyl methanesulfonate are used in cancer treatment .

Action Environment

The action, efficacy, and stability of cyclohexyl methanesulfonate can be influenced by various environmental factors. For instance, the intracellular environment can affect the compound’s ability to interact with its targets . Additionally, external factors such as temperature, pH, and the presence of other substances can potentially influence the compound’s action.

特性

IUPAC Name |

cyclohexyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3S/c1-11(8,9)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGOBKOHQTZGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936549 | |

| Record name | Cyclohexyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl methanesulfonate | |

CAS RN |

16156-56-2 | |

| Record name | Methanesulfonic acid, cyclohexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, cyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of a cyclohexyl methanesulfonate derivative influence its reactivity in solvolysis reactions?

A1: While the provided abstracts do not delve into specific structure-activity relationships for cyclohexyl methanesulfonates in solvolysis reactions, the title of the first paper suggests this is its focus []. Generally, substituents on the cyclohexyl ring can influence the rate of solvolysis by stabilizing or destabilizing the carbocation intermediate formed during the reaction. Electron-donating groups tend to stabilize the carbocation, leading to faster reaction rates, while electron-withdrawing groups have the opposite effect. Further investigation into the full text of the paper would be needed to provide a more detailed answer.

Q2: Does 3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-methanesulfonate hydrate (U-50,488H) act on pre- or post-synaptic kappa opioid receptors in the rat mesenteric arterial bed?

A2: The research suggests that U-50,488H acts on prejunctional kappa opioid receptors in the rat mesenteric arterial bed to inhibit sensory-motor nerve-induced vasodilation []. This conclusion is based on the observation that U-50,488H's inhibitory effects were not affected by the presence of naloxone, a mu opioid receptor antagonist, or ICI 174864, a delta opioid receptor antagonist. Furthermore, the study found that U-50,488H's effects were not reversed by the kappa opioid receptor-selective antagonist (-)-5,9 alpha-diethyl-2-(3-furylmethyl)-2'-hydroxy-6,7-benzomorphane (MR 2266), further supporting a prejunctional site of action.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)

![4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B100720.png)

![N-[(3-Methylphenyl)methyl]propan-1-amine](/img/structure/B100725.png)